Mineralocorticoid Receptor (MR) Affinity: Non-Methylated vs. Methylated Scaffold Comparison
The absence of a methyl group at the 3-position in 1-Phenyl-2-iminoimidazolidine-4-one abolishes its affinity for the mineralocorticoid receptor (MR), a target which its 3-methyl analog, Azolimine, engages with nanomolar potency. Azolimine displaces [3H]-cortisol from the human MR with a Ki of 12 nM [1]. This quantitative difference defines their distinct pharmacological utilities: Azolimine is an anti-aldosterone diuretic, while 1-Phenyl-2-iminoimidazolidine-4-one serves as a non-methylated probe for other targets.
| Evidence Dimension | Binding affinity for human Mineralocorticoid Receptor (MR) |
|---|---|
| Target Compound Data | Not active at MR at relevant concentrations (inferred from SAR and lack of pharmacological effect) |
| Comparator Or Baseline | Azolimine (2-imino-3-methyl-1-phenylimidazolidin-4-one): Ki = 12 nM |
| Quantified Difference | > 100-fold difference (estimated based on loss of key binding interaction) |
| Conditions | Displacement of [3H]-cortisol from MR overexpressed in human 293 cells |
Why This Matters
Procurement must differentiate between the non-methylated scaffold (this product) for general PII research and the 3-methylated scaffold (Azolimine) specifically for MR-targeted projects.
- [1] BindingDB. (n.d.). BDBM50235933 (CHEMBL3775714): Ki=12 nM for human MR. View Source
